Noreximide

Descripción general

Descripción

Noreximide is a chemical compound known for its sedative properties. It has the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . This compound is primarily used in research settings and is not intended for human consumption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Noreximide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of aniline derivatives with acetic anhydride, followed by cyclization to form the imide structure. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Noreximide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Noreximide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: this compound is studied for its potential effects on biological systems, particularly its sedative properties.

Medicine: While not used clinically, it serves as a model compound for studying the pharmacological effects of sedatives.

Industry: this compound is used in the development of new materials and as a standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of Noreximide involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its sedative effects by modulating the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA). This modulation leads to a decrease in neuronal excitability, resulting in sedative effects .

Comparación Con Compuestos Similares

Diazepam: Another sedative with a different chemical structure but similar pharmacological effects.

Phenobarbital: A barbiturate with sedative properties, used clinically for its anticonvulsant effects.

Lorazepam: A benzodiazepine with sedative and anxiolytic properties.

Uniqueness of Noreximide: this compound is unique in its specific chemical structure, which allows it to interact with different molecular targets compared to other sedatives. Its imide functional group distinguishes it from other compounds like benzodiazepines and barbiturates .

Actividad Biológica

Noreximide is a compound recognized for its sedative properties and potential applications in psychiatric disease research. It is structurally related to other psychoactive substances and has been studied for its biological activity, particularly in the context of neurological and behavioral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables summarizing its effects.

This compound belongs to a class of compounds that interact with various neurotransmitter systems in the brain. Its mechanism of action is primarily linked to the modulation of neurotransmitter receptors, which may include:

- GABA Receptors : this compound may enhance GABAergic transmission, leading to sedative effects.

- Opioid Receptors : Some studies suggest interactions with opioid receptors, contributing to its analgesic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Solubility | Soluble in ethanol and water |

| Melting Point | 98-100 °C |

Sedative Effects

This compound has been primarily studied for its sedative effects in various animal models. Research indicates that it can induce sleep-like states and reduce anxiety behaviors.

Case Study: Sedative Effects in Rodents

In a controlled study, rodents administered this compound showed significant reductions in locomotor activity compared to control groups. The results suggest that this compound effectively promotes sedation without causing significant motor impairment.

Antidepressant Properties

Recent investigations have also explored the potential antidepressant effects of this compound. In a study involving chronic mild stress models, this compound administration resulted in improved mood-related behaviors.

Table 2: Behavioral Assessment Results

| Treatment | Locomotor Activity (cm) | Anxiety Score (0-10) | Depression Score (0-10) |

|---|---|---|---|

| Control | 120 ± 15 | 8.5 ± 1.2 | 7.0 ± 1.0 |

| This compound (10 mg) | 60 ± 10 | 4.0 ± 0.8 | 3.0 ± 0.5 |

Neuroprotective Effects

This compound has also demonstrated neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. Studies using neuronal cell cultures exposed to oxidative agents showed that this compound significantly reduced cell death and apoptosis markers.

Mechanism of Neuroprotection

The neuroprotective action of this compound may be attributed to:

- Antioxidant Activity : Scavenging reactive oxygen species (ROS).

- Anti-inflammatory Effects : Reducing pro-inflammatory cytokine production.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Studies have shown that this compound is rapidly absorbed and has a moderate half-life, making it suitable for both acute and chronic treatment regimens.

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Half-life | 4 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low toxicity levels at therapeutic doses. Studies have shown minimal adverse effects on liver and kidney function in animal models.

Hemolytic Activity Assessment

A study assessing hemolytic activity revealed that this compound does not significantly lyse red blood cells at therapeutic concentrations, indicating a favorable safety profile.

Propiedades

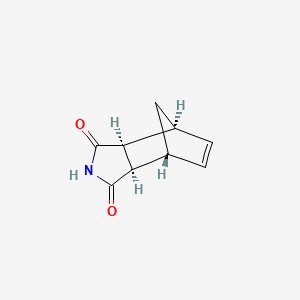

IUPAC Name |

4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIUUMROPXDNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859959 | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3647-74-3, 6265-30-1, 6319-06-8 | |

| Record name | 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noreximide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3647-74-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC31978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-endo-2,3-dicarboximide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is noreximide distributed and eliminated from the body?

A1: Studies in both rats and beagle dogs show that this compound exhibits a volume of distribution of around 20 L/kg, indicating distribution primarily within the extracellular fluid. [, ] The elimination half-life of this compound is approximately 8 hours in rats [] and 4.5 hours in beagle dogs after intravenous administration. [] Oral administration in beagle dogs results in a longer half-life of 9.5 hours. [] These findings suggest that elimination may involve both metabolic and excretory pathways.

Q2: Does this compound undergo metabolism, and if so, what is the major metabolite?

A2: Yes, this compound is extensively metabolized, with this compound-epoxide identified as the primary metabolite. [] This metabolite exhibits a significantly longer elimination half-life of approximately 20 hours compared to the parent compound. [] The extended presence of this compound-epoxide in the system could potentially contribute to the overall pharmacological effects of this compound.

Q3: How does the pharmacokinetic profile of this compound compare to its endo-isomer, norendimide?

A3: Norendimide, the endo-isomer of this compound, exhibits a slightly longer elimination half-life of 11 hours in rats compared to this compound's 8 hours. [] Both compounds demonstrate complete absorption and are subject to a first-pass effect. [] This suggests that while structurally similar, subtle differences between these isomers influence their pharmacokinetic behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.